(4S)-4-Benzyl-L-proline hcl (4S)-4-Benzyl-L-proline hcl
Brand Name: Vulcanchem
CAS No.: 82087-73-8; 83623-77-2
VCID: VC6120922
InChI: InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11-;/m0./s1
SMILES: C1C(CNC1C(=O)O)CC2=CC=CC=C2.Cl
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.72

(4S)-4-Benzyl-L-proline hcl

CAS No.: 82087-73-8; 83623-77-2

Cat. No.: VC6120922

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.72

* For research use only. Not for human or veterinary use.

(4S)-4-Benzyl-L-proline hcl - 82087-73-8; 83623-77-2

Specification

CAS No. 82087-73-8; 83623-77-2
Molecular Formula C12H16ClNO2
Molecular Weight 241.72
IUPAC Name (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11-;/m0./s1
Standard InChI Key GPWGPOYNAWMDDN-ACMTZBLWSA-N
SMILES C1C(CNC1C(=O)O)CC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

(4S)-4-Benzyl-L-proline hydrochloride (CAS: 83623-77-2; alternative CAS: 1312603-46-5) has the molecular formula C₁₂H₁₆ClNO₂ and a molar mass of 241.72 g/mol . The compound exhibits a specific optical rotation of [α]D20=44±2[α]^{20}_D = -44 ± 2^\circ (c = 1 in methanol) , confirming its chiral nature. The IUPAC name, (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride, reflects the stereochemistry at both the 2- and 4-positions of the pyrrolidine ring .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number83623-77-2, 1312603-46-5
Molecular FormulaC₁₂H₁₆ClNO₂
Molecular Weight241.72 g/mol
Optical Rotation[α]D20=44±2[α]^{20}_D = -44 ± 2^\circ
IUPAC Name(2S,4S)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride

The benzyl group at the 4-position enhances hydrophobicity, facilitating interactions with lipid membranes, while the protonated amine (due to HCl) improves solubility in polar solvents .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves:

  • Benzylation of L-Proline: L-proline undergoes alkylation with benzyl bromide under basic conditions to introduce the benzyl group.

  • Esterification and Resolution: The carboxylic acid is protected as a benzyl ester, followed by chiral resolution to isolate the (4S) diastereomer .

  • Hydrochloride Formation: Treatment with hydrochloric acid yields the final hydrochloride salt .

Critical parameters include temperature control (<0°C during benzylation) and use of chiral auxiliaries to achieve enantiomeric excess >98% .

Analytical Characterization

  • NMR: 1^1H NMR (400 MHz, D₂O): δ 7.35–7.25 (m, 5H, Ar-H), 4.42 (s, 1H, CH), 3.65–3.55 (m, 2H, CH₂), 2.95–2.80 (m, 1H, CH), 2.20–1.90 (m, 3H, CH₂) .

  • HPLC: Purity ≥95% confirmed via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Physicochemical Properties

Solubility and Stability

The compound is freely soluble in water (up to 50 mg/mL) and methanol but exhibits limited solubility in apolar solvents like hexane . Stability studies indicate no decomposition under inert atmospheres at -20°C for >2 years .

Table 2: Physical Properties

PropertyValueSource
Melting Point215–218°C (decomposes)
Solubility in Water50 mg/mL
Storage Conditions-20°C, inert atmosphere

Applications in Research and Industry

Peptide Synthesis

The benzyl group stabilizes transition states in cyclization reactions, enabling synthesis of cyclic peptides with enhanced metabolic stability . For example, it is used in the preparation of somatostatin analogs for oncology research .

Pharmaceutical Development

  • Neurological Agents: The compound’s blood-brain barrier permeability facilitates development of neuropeptide-based therapies for Alzheimer’s and Parkinson’s diseases .

  • Anticancer Drugs: Incorporation into proteasome inhibitors enhances target specificity .

Asymmetric Catalysis

As a chiral catalyst, it induces enantioselectivity in aldol reactions (up to 90% ee) . A representative reaction is:

Aldehyde+Ketone(4S)-4-Benzyl-L-proline HClChiral β-hydroxy ketone[1][3]\text{Aldehyde} + \text{Ketone} \xrightarrow{\text{(4S)-4-Benzyl-L-proline HCl}} \text{Chiral β-hydroxy ketone} \quad[1][3]
SupplierQuantityPrice (USD)PurityCAS Number
Thermo Scientific250 mg39095%1279049-67-0
Parchem1 g1,08698%1312603-46-5
AK Scientific1 g778.9695%83623-77-2

Suppliers emphasize adherence to cGMP standards for pharmaceutical-grade material .

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